N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-diethoxybenzamide
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Overview
Description
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-diethoxybenzamide: is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a dioxidoisothiazolidinyl group attached to a phenyl ring, which is further connected to a diethoxybenzamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-diethoxybenzamide typically involves the following steps:
Formation of the Dioxidoisothiazolidinyl Intermediate: The initial step involves the synthesis of the dioxidoisothiazolidinyl intermediate. This can be achieved by reacting a suitable isothiazolidine derivative with an oxidizing agent such as hydrogen peroxide under controlled conditions.
Coupling with Phenyl Ring: The dioxidoisothiazolidinyl intermediate is then coupled with a phenyl ring through a nucleophilic substitution reaction. This step often requires the use of a base such as sodium hydroxide to facilitate the reaction.
Formation of the Diethoxybenzamide Moiety: The final step involves the introduction of the diethoxybenzamide moiety. This can be achieved through an amidation reaction, where the phenyl-dioxidoisothiazolidinyl intermediate is reacted with 3,4-diethoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-diethoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific substituents on the phenyl or benzamide rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydroxide (NaOH), sulfuric acid (H₂SO₄)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may result in the formation of alcohols or amines.
Scientific Research Applications
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-diethoxybenzamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with various biomolecules, including proteins and nucleic acids. It may serve as a probe or inhibitor in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-diethoxybenzamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-diethoxybenzamide can be compared with other similar compounds, such as:
N-(4-(dimethylamino)benzyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide: This compound has a similar dioxidoisothiazolidinyl group but differs in the substituents on the benzamide ring.
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: This compound contains a dioxaborolan group and a cyclopropanesulfonamide moiety, making it structurally distinct yet functionally similar in certain applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3,4-diethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-3-26-18-10-9-15(13-19(18)27-4-2)20(23)21-16-7-5-8-17(14-16)22-11-6-12-28(22,24)25/h5,7-10,13-14H,3-4,6,11-12H2,1-2H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTRFZZHBOYNDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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